2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines a bromophenyl group with a tetrahydroacridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Coupling with Tetrahydroacridine: The bromophenyl intermediate is then coupled with a tetrahydroacridine derivative. This step may involve a Friedel-Crafts acylation reaction, where the bromophenyl group is introduced to the tetrahydroacridine core.
Esterification: The final step involves the esterification of the carboxylate group with the oxoethyl group, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine ring, leading to the formation of acridine derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Acridine derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, compounds containing the tetrahydroacridine moiety are investigated for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding, while the tetrahydroacridine core can interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate: Contains a methyl group instead of bromine.
2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate: Contains a nitro group, which significantly alters its electronic properties.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMZYNMZPZDKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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